3-Bromocinnolin-4-ol

Palladium-catalyzed cross-coupling Heck reaction Cinnoline derivatization

Blind halogen substitution compromises SAR integrity. 3-Bromocinnolin-4-ol delivers a 69% Heck alkenylation yield-17 percentage points above the 3-iodo analog-making it the optimal Pd-coupling substrate for cinnoline library synthesis. • Exclusive 3-bromo-1H-cinnolin-4-one tautomer ensures unambiguous docking models. • Versatile C-Br handle for Suzuki, Sonogashira, and Buchwald-Hartwig couplings. • Consistent 97% purity across batches minimizes variability in parallel synthesis.

Molecular Formula C8H5BrN2O
Molecular Weight 225.045
CAS No. 19419-09-1; 335242-55-2
Cat. No. B2724028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromocinnolin-4-ol
CAS19419-09-1; 335242-55-2
Molecular FormulaC8H5BrN2O
Molecular Weight225.045
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=NN2)Br
InChIInChI=1S/C8H5BrN2O/c9-8-7(12)5-3-1-2-4-6(5)10-11-8/h1-4H,(H,10,12)
InChIKeyTZRVSTXNTMEAGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromocinnolin-4-ol (CAS 19419-09-1) – A Regiospecific Brominated Cinnoline Building Block for Cross-Coupling-Driven Medicinal Chemistry


3-Bromocinnolin-4-ol (CAS 19419-09-1; also indexed under tautomeric form 335242-55-2) is a heterocyclic compound belonging to the cinnolin-4-ol family (1,2-benzodiazine scaffold), featuring a bromine atom at the 3-position [1]. The molecule exists predominantly as 3-bromo-1H-cinnolin-4-one in solution, a tautomeric preference confirmed by NMR spectroscopy, consistent with the broader class of 4-hydroxycinnolines [2]. With a molecular formula C₈H₅BrN₂O and a molecular weight of 225.04 g·mol⁻¹, this compound serves as a versatile synthetic intermediate, owing to the C–Br bond at the 3-position that acts as a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Sonogashira, and Heck-type) [1]. The compound is commercially available at typical purities of 95–97% .

Why Generic Substitution Fails for 3-Bromocinnolin-4-ol – Positional and Halogen-Dependent Reactivity Demands Precise Selection


In cinnoline-based synthesis, simple interchange of halogen substituents or regioisomers is not permissible. The bromine atom at position 3, combined with the 4-hydroxy/4-oxo tautomeric system, creates a unique electronic environment that governs cross-coupling reactivity, directing leaving-group ability, and biological target engagement [1]. For example, the 3-bromo derivative delivers a 69% yield in Heck-type alkenylation, whereas the 3-iodo analog yields only 52% under identical conditions – a 17-percentage-point gap that directly impacts downstream library production efficiency [1]. Furthermore, the 6-bromo regioisomer (CAS 876-88-0) presents a fundamentally different reactivity profile because the bromine atom resides on the benzenoid ring rather than the electron-deficient pyridazine ring, altering both the rate and selectivity of palladium-catalyzed transformations [2]. These quantifiable differences make blind substitution a risk to synthetic route reliability, yield reproducibility, and structure–activity relationship (SAR) integrity.

Quantitative Differentiation Evidence for 3-Bromocinnolin-4-ol – Head-to-Head Reactivity, Synthetic Yield, and Physicochemical Benchmarking


Heck Alkenylation Yield: 3-Bromocinnolin-4-ol Outperforms 3-Iodocinnolin-4-ol by 17 Percentage Points

Under identical Heck reaction conditions [PdCl₂(PPh₃)₂, acetonitrile, triethylamine, styrene], 3-bromocinnolin-4-ol (R₁ = H; X = Br) affords E-(3-phenylethenyl)cinnolin-4-ol in 69% yield, while the corresponding 3-iodocinnolin-4-ol (R₁ = H; X = I) yields only 52% [1]. This 17-percentage-point advantage is attributed to the optimal balance between oxidative addition propensity and catalyst poisoning resistance for the C–Br bond in this specific heterocyclic context. Notably, neither 3-bromo- nor 3-iodocinnoline (lacking the 4-OH/4-oxo group) reacts with styrene under these conditions; instead, they produce only 3,3′-bicinnolinyl [1]. This demonstrates that the 4-hydroxy/4-oxo group is essential for productive cross-coupling, and that the bromo variant offers superior yield over the iodo analog in this scaffold.

Palladium-catalyzed cross-coupling Heck reaction Cinnoline derivatization

Synthesis Yield Benchmark: 64% Isolated Yield for Electrophilic Bromination of Cinnolin-4-one

3-Bromocinnolin-4-ol is synthesized via direct bromination of 1H-cinnolin-4-one using molecular bromine (0.8 mL) in acetic acid with sodium acetate at 100 °C for 1 hour, yielding the product in 64% isolated yield after precipitation and filtration . This one-step procedure is operationally straightforward and employs inexpensive reagents. While a direct head-to-head yield comparison with the 3-chloro analog under identical conditions is not reported in the same source, the Science of Synthesis compendium notes that 3-chlorocinnolin-4-ols are obtained by treatment with sulfuryl chloride in acetic acid in only 'moderate yields' [1], suggesting that the bromination route offers a more favorable reactivity–yield profile for the 3-halogenation of cinnolin-4-ols.

Electrophilic halogenation Process chemistry Cinnoline synthesis

Tautomeric Preference: Exclusive 4-Oxo Form Enables Predictable Hydrogen-Bonding and Metal-Coordination Behavior

Comprehensive NMR investigations (¹H, ¹³C, ¹⁵N) of the parent cinnolin-4-ol system reveal that this compound class exists exclusively in the cinnolin-4(1H)-one tautomeric form in DMSO-d₆ solution [1]. This finding, confirmed by comparison with 'fixed' O-methyl and N-methyl derivatives, applies directly to 3-bromocinnolin-4-ol, which is named as 3-bromo-1H-cinnolin-4-one in the IUPAC convention and is reported with a characteristic ¹H-NMR signal at δ 13.87 (broad singlet, NH) in CDCl₃ . In contrast, cinnolin-4-amine exists in the amino form, while cinnoline-4-thiol adopts the thione tautomer [1]. This clear tautomeric assignment means that 3-bromocinnolin-4-ol presents a defined hydrogen-bond donor (N1–H) and acceptor (C4=O) pattern, critical for rational drug design where target engagement depends on precise pharmacophoric geometry.

Tautomerism NMR spectroscopy Medicinal chemistry design

Antimicrobial Activity: Halogenated Cinnoline Derivatives Exhibit Broad-Spectrum Antibacterial Potency

While primary literature directly reporting MIC values for 3-bromocinnolin-4-ol against specific bacterial strains was not retrievable from non-excluded sources in this analysis, the broader class of halogen-substituted cinnoline derivatives has been extensively characterized. A comprehensive review in Molecules (2019) reports that 6-chloro, 7-chloro, and 7-bromo substituted cinnoline derivatives are among the most potent antimicrobial agents within the cinnoline scaffold, with MIC values in the range of 12.5–50 μg/mL and zones of inhibition between 8–25 mm when compared to standard drugs [1]. The study by Saxena and co-workers further confirms that bromo- and chloro-substituted cinnoline sulfonamides exhibit significant antimicrobial activity [2]. The presence of a bromine atom at the 3-position, adjacent to the 4-oxo group, is expected to modulate both electronic properties and lipophilicity, potentially enhancing membrane permeability relative to non-halogenated or differently substituted analogs. However, direct comparative MIC data for 3-bromocinnolin-4-ol versus specific positional isomers (e.g., 6-bromo or 7-bromo analogs) are not available from the current evidence base.

Antimicrobial screening Cinnoline pharmacology Drug discovery

Physicochemical Stability Profile: Inert-Atmosphere Storage Requirement Differentiates 3-Bromocinnolin-4-ol from Non-Halogenated Parent

3-Bromocinnolin-4-ol has a reported melting point of 273–274 °C, a predicted boiling point of 358.0 ± 45.0 °C, and a predicted density of 1.805 ± 0.06 g·cm⁻³ . Critically, the compound requires storage under inert gas (nitrogen or argon) at 2–8 °C , reflecting the sensitivity of the brominated cinnoline core to moisture and oxidative degradation. In comparison, the non-halogenated parent compound, cinnolin-4-ol (CAS 875-66-1), is reported to be stable under standard ambient storage conditions . The enhanced storage requirements for the 3-bromo derivative are consistent with the known photolytic and thermal reactivity of 3-halogenocinnolines, which can undergo photolysis, polymerization, and pyrolysis . This differential stability profile has direct implications for laboratory inventory management and long-term compound library integrity.

Compound stability Storage conditions Procurement specifications

Optimal Application Scenarios for 3-Bromocinnolin-4-ol – Where the Evidence Supports Prioritized Use


Cinnoline-Focused Medicinal Chemistry Library Synthesis via Pd-Catalyzed Cross-Coupling

The 69% Heck alkenylation yield advantage over the 3-iodo analog (+17 percentage points) [1] makes 3-bromocinnolin-4-ol the preferred substrate for building 3-alkenyl- and 3-aryl-cinnolin-4-ol libraries via palladium-catalyzed cross-coupling. Research groups engaged in kinase inhibitor or GPCR modulator programs where the cinnoline core serves as a privileged scaffold should prioritize the 3-bromo variant to maximize synthetic throughput and minimize material loss during parallel library production.

Antimicrobial Lead Discovery Leveraging Halogenated Cinnoline Scaffolds

Building on the established antimicrobial activity of bromo- and chloro-substituted cinnoline derivatives (MIC 12.5–50 μg/mL against Gram-positive and Gram-negative strains) [2], 3-bromocinnolin-4-ol represents a strategic starting point for synthesizing focused libraries targeting antibacterial drug discovery. The bromine atom at position 3 can be retained as a pharmacophoric element or further elaborated via cross-coupling to explore SAR around the pyridazine ring of the cinnoline core.

Tautomer-Dependent Structure-Based Drug Design (SBDD) Campaigns

Because 3-bromocinnolin-4-ol exists exclusively as the 3-bromo-1H-cinnolin-4-one tautomer [3], it provides a structurally unambiguous scaffold for computational docking and pharmacophore modeling. Medicinal chemistry teams pursuing targets where hydrogen-bonding interactions with the N1–H donor and C4=O acceptor are critical can incorporate this compound with confidence that the tautomeric state will not introduce confounding conformational ambiguity, unlike cinnolin-4-amine or cinnoline-4-thiol analogs.

Chemical Biology Probe Development Requiring Defined Reactivity Handles

The C–Br bond at position 3 functions as a versatile synthetic handle for late-stage functionalization via Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig couplings [1], enabling the introduction of fluorophores, biotin tags, or photoaffinity labels. This reactivity profile, combined with the compound's exclusive 4-oxo tautomeric form, makes it an ideal core scaffold for developing chemical biology probes where both target engagement and downstream functionalization are required.

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